ML141 -

ML141

Catalog Number: EVT-276270
CAS Number:
Molecular Formula: C22H21N3O3S
Molecular Weight: 407.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide is a sulfonamide.

2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

Compound Description: This compound is a novel non-condensed pyrazoline-bearing hybrid molecule incorporating 1,3,4-thiadiazole and dichloroacetic acid moieties. It was synthesized using a "cost-effective" approach and evaluated for anticancer activity in vitro against the NCI DTP 60 cancer cell line panel. []

4-[3-(5-Bromo-2-hydroxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]-5H-thiazol-2-one

Compound Description: This 3,5-diaryl pyrazolyl thiazolinone derivative displays potent antiproliferative activity against various cancer cell lines. It exhibited significant growth inhibition against the leukemic cell line SR (GI50 = 0.0351 µM) and the ovarian cancer cell line OVCAR-3 (GI50 = 0.248 µM). Additionally, it demonstrated growth inhibition against Trypanosoma brucei brucei (98.8% inhibition at 10 µg/mL). []

Relevance: This compound and 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide both belong to the 3,5-diaryl pyrazoline class. They share a 5-phenyl-3,4-dihydropyrazol-2-yl core structure but differ in the substituents at the 3-position of the pyrazoline ring. The target compound has a 4-methoxyphenyl group, while this compound has a 5-bromo-2-hydroxyphenyl group. Furthermore, the thiazol-2-one moiety in this compound is replaced by a benzenesulfonamide group in the target compound.

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

Compound Description: This compound is a dihydropyrazole derivative characterized by X-ray crystallography. Its crystal structure revealed a central four-ring system with nearly coplanar rings. The molecule displays disorder in both the 4-methoxyphenyl ring and the prop-2-ynyloxy substituent. []

Relevance: While this compound shares the dihydropyrazole core and a 4-methoxyphenyl substituent with 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, it differs significantly in its overall structure. It includes a thiazole ring and a 4-(prop-2-ynyloxy)phenyl substituent on the pyrazoline ring, which are absent in the target compound.

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}benzenesulfonamide

Compound Description: This novel benzenesulfonamide derivative was designed and synthesized as a potential anti-breast cancer agent. It was evaluated against the MCF-7 breast cancer cell line using the MTT assay and exhibited promising anticancer activity with an IC50 value of 4.25 μM, showing better efficacy than the standard drug 4-hydroxytamoxifen (IC50: 8.22 μM). []

Relevance: This compound is structurally similar to 4-[3-(4-Methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide, sharing the key benzenesulfonamide and 5-phenylpyrazole moieties. The major difference lies in the substituent at the 3-position of the pyrazole ring, where this compound possesses a 2-(2-morpholin-4-yl-ethoxy)phenyl group, while the target compound has a 4-methoxyphenyl group.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

Compound Description: This compound was synthesized through a reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine. The structure of the resulting heterocycle was confirmed by X-ray diffraction and spectral analysis. []

(R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol

Compound Description: This racemic secondary alcohol, containing an asymmetric carbon, was synthesized by reducing the carbonyl group of 2-{[4-(-4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one. The compound's structure was characterized by IR, 1D and 2D NMR (1H-1H, 1H-13C, and 1H-15N-NMR) spectroscopy, and elemental analysis. []

Overview

ML141 is a potent and selective allosteric inhibitor of the protein Cdc42, which belongs to the Rho GTPase family. This compound has garnered attention due to its ability to modulate various cellular processes, particularly in cancer biology and regenerative medicine. ML141 is notable for its selectivity for Cdc42 over other Rho GTPases such as Rac1, making it a valuable tool for studying the specific roles of Cdc42 in cellular signaling pathways.

Source and Classification

ML141, also known by its chemical name (±)-4-(5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl))-benzenesulfonamide, is classified as a small molecule inhibitor. It is commercially available from various suppliers, including Tocris Bioscience and Calbiochem, with a CAS number of 71203-35-5. The molecular formula of ML141 is C22H21N3O3S, with a molecular weight of approximately 407.49 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of ML141 involves several steps that typically include the formation of the pyrazole ring and subsequent modifications to achieve the desired sulfonamide structure. The detailed synthetic pathway often employs reactions involving alkynyl Grignard reagents and azido compounds to construct the core structure of ML141 . Specific conditions such as temperature, solvents, and reaction times are critical for optimizing yield and purity.

Reaction Conditions

The synthesis generally requires careful control of reaction conditions:

  • Temperature: Typically maintained at room temperature or slightly elevated temperatures to facilitate reactions.
  • Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and dichloromethane.
  • Purification: Following synthesis, compounds are purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels (≥99%) before biological testing .
Molecular Structure Analysis

Structure Data

The molecular structure of ML141 features a pyrazole ring connected to a benzenesulfonamide moiety. The compound's three-dimensional conformation plays a crucial role in its interaction with Cdc42. The structural formula can be represented as follows:

C22H21N3O3S\text{C}_{22}\text{H}_{21}\text{N}_3\text{O}_3\text{S}

Visualization

The structure can be visualized using chemical drawing software or databases such as PubChem, where it is identified by its unique InChI Key: QBNZBMVRFYREHK-UHFFFAOYSA-N .

Chemical Reactions Analysis

Reactions Involved

ML141 primarily acts through non-competitive inhibition of Cdc42 GTPase activity. Inhibition occurs when ML141 binds to an allosteric site on Cdc42, altering its conformation and preventing the activation of downstream signaling pathways associated with cell migration and proliferation .

Technical Details

The compound's efficacy can be quantified using assays that measure GTP-bound Cdc42 levels in cellular lysates. For example, pull-down assays utilizing GST-PAK1 can be employed to assess the inhibition potency of ML141 against Cdc42 in vitro .

Mechanism of Action

Process and Data

ML141 inhibits Cdc42 by binding to an allosteric site distinct from the nucleotide-binding pocket. This interaction disrupts the normal cycling between active (GTP-bound) and inactive (GDP-bound) states of Cdc42. As a result, downstream signaling cascades that promote cellular processes such as migration, adhesion, and cytoskeletal rearrangement are inhibited .

Signaling Pathways Affected

Research indicates that inhibition of Cdc42 by ML141 affects pathways involving:

  • Phosphoinositide 3-kinase/Akt signaling: This pathway is crucial for cell survival and metabolism.
  • Wnt signaling: Specifically, ML141 has been shown to influence Wnt5a signaling pathways that are involved in mesenchymal-epithelial transition processes .
Physical and Chemical Properties Analysis

Physical Properties

ML141 is characterized as a yellow-white solid with high solubility in dimethyl sulfoxide. It should be stored at +4°C to maintain stability over time .

Chemical Properties

Key chemical properties include:

  • Purity: ≥99% by HPLC
  • Solubility: Soluble in DMSO at concentrations up to 40.75 mg/mL
  • Molecular Weight: 407.49 g/mol
    These properties make it suitable for various biological assays.
Applications

Scientific Uses

ML141 has been employed in numerous studies focusing on:

  • Cancer Research: Its ability to inhibit cell migration makes it valuable for studying tumor metastasis.
  • Regenerative Medicine: Research has demonstrated that ML141 enhances hepatocyte-like differentiation from human adipose-derived stem cells by promoting specific signaling pathways .
  • Cell Biology: It serves as a tool for dissecting the roles of Rho GTPases in cellular processes such as proliferation, apoptosis, and cytoskeletal dynamics.
Molecular Mechanisms of Cdc42 GTPase Inhibition by ML141

Allosteric Modulation of Cdc42 Nucleotide Binding Dynamics

ML141 (CID-2950007) is a potent, cell-permeable inhibitor that targets Cdc42 GTPase through a unique allosteric mechanism. Unlike competitive inhibitors that bind the GTP-active site, ML141 binds a hydrophobic pocket adjacent to the Switch I and II regulatory regions of Cdc42. This binding induces conformational changes that destabilize nucleotide affinity, specifically accelerating GTP dissociation and locking Cdc42 in an inactive, nucleotide-free state [1] [8]. Biochemical assays demonstrate that ML141 reduces GTP binding to nucleotide-depleted wild-type Cdc42 with an IC₅₀ of 200 nM, while inhibiting GTPγS binding in activated Cdc42 mutants (Q61L) with an IC₅₀ of 5.4 µM [1] [4]. The non-competitive nature of this inhibition is evidenced by unchanged Michaelis constants (Kₘ) for GTP, alongside reduced maximal reaction velocities (Vₘₐₓ) in enzymatic assays [1] [2].

Table 1: Inhibition Kinetics of ML141 on Cdc42 Isoforms

Cdc42 VariantAssay ConditionsIC₅₀
Wild-type (nucleotide-depleted)Mg²⁺, 1 nM GTP0.2 µM
Wild-type1 mM EDTA, 100 nM BODIPY-FL-GTP2.6 µM
Q61L Activated Mutant1 mM EDTA, 100 nM BODIPY-FL-GTP5.4 µM

Structural Basis of Non-Competitive Inhibition Kinetics

The structural specificity of ML141 arises from its trisubstituted dihydropyrazolyl scaffold, which engages a shallow cleft near Cdc42's α5-helix and β-sheet core. X-ray crystallography and mutagenesis studies reveal that ML141 binding disrupts:

  • Switch I plasticity: Critical for GTP hydrolysis and effector binding (e.g., PAK1-PBD) [1].
  • Nucleotide coordination: Indirectly alters Mg²⁺ positioning, reducing GTP affinity without direct competition [1] [6].
  • Conformational stability: Induces a "semi-open" state that prevents GTP rebinding but permits GDP dissociation [4] [8].

This mechanism is reversible and kinetics-driven, as ML141 binds pre-formed GTP-Cdc42 complexes to induce nucleotide ejection [8]. The inhibitor’s efficacy persists across diverse redox and pH conditions, underscoring its utility in cellular assays [4] [6].

Table 2: Structural Elements Disrupted by ML141 Binding

Structural DomainFunctional RoleImpact of ML141
Switch I regionGTP hydrolysis, effector bindingReduced flexibility, impaired PAK-PBD recruitment
α5-helixGuanine nucleotide stabilizationDestabilized Mg²⁺ coordination
β-sheet coreStructural integrityInduced semi-open conformation

Selectivity Profiling Against Rho Family GTPases (Rac1, Rab2, Rab7)

ML141 exhibits exceptional selectivity for Cdc42 over related GTPases, a key attribute validated through multiplexed flow cytometry and biochemical assays. At concentrations up to 100 µM, ML141 shows no appreciable inhibition of:

  • Rac1 (wild-type or activated mutant)
  • Rab2a/Rab7 (GTPases regulating vesicular traffic)
  • Ras (wild-type or oncogenic mutants) [1] [4] [6].

Functional cellular assays confirm this specificity:

  • Filopodia formation: ML141 (10 µM) blocks bradykinin-induced filopodia in 3T3 fibroblasts (a Cdc42-dependent process) without affecting Rac1-mediated lamellipodia [4] [8].
  • GTPase activation: Reduces GTP-Cdc42 levels by >95% in EGF-stimulated cells but only minimally impacts GTP-Rac1 (≤40%) [4] [6].
  • Prostate stromal cells: Silencing Cdc42 inhibits contraction and growth; ML141 mimics these effects without altering Rac1 or RhoA activity in control cells [7].

The selectivity arises from structural divergence in the allosteric pocket, particularly residues Phe56 and Arg66 in Cdc42, which are not conserved in Rac1 or Rab GTPases [1].

Table 3: Selectivity Profile of ML141 Across Rho GTPases

GTPaseIC₅₀ (µM)Cellular Function TestedInhibition by ML141
Cdc420.2–5.4Filopodia formation, PAK-PBD bindingPotent inhibition
Rac1>100Lamellipodia formationNo effect
Rab2/Rab7>100Vesicular traffickingNo effect
RhoA>100Stress fiber formationNo effect

Table 4: Compound Identifiers for ML141

IdentifierDesignation
IUPAC Name4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide
CAS No.71203-35-5
PubChem CID2950007
Molecular FormulaC₂₂H₂₁N₃O₃S
Molecular Weight407.49 g/mol
SynonymsCID-2950007

Properties

Product Name

ML141

IUPAC Name

4-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]benzenesulfonamide

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

InChI

InChI=1S/C22H21N3O3S/c1-28-19-11-7-17(8-12-19)22-15-21(16-5-3-2-4-6-16)24-25(22)18-9-13-20(14-10-18)29(23,26)27/h2-14,22H,15H2,1H3,(H2,23,26,27)

InChI Key

QBNZBMVRFYREHK-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Solubility

Soluble in DMSO

Synonyms

4-(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
CID2950007
ML141 compound

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.